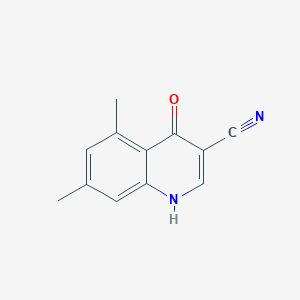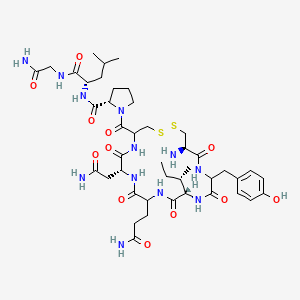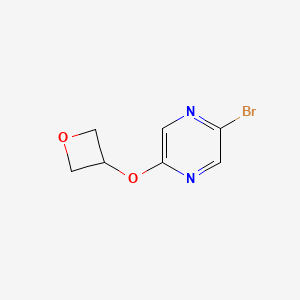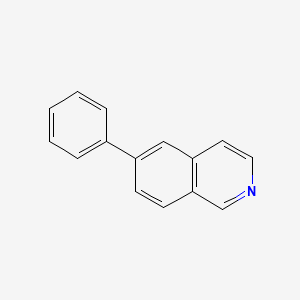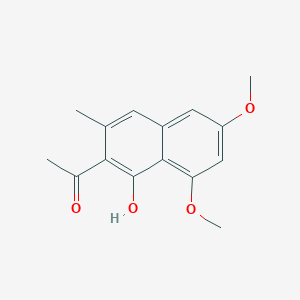
1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings
Métodos De Preparación
The synthesis of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves several steps. One common synthetic route starts with the preparation of 2-acetyl-3-methylnaphthalene-1,6,8-triol, which is then subjected to specific reaction conditions to yield the desired compound . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone can be compared with other naphthalene derivatives, such as 2-acetyl-3-methylnaphthalene-1,6,8-triol and other hydroxylated naphthalene compounds . Its uniqueness lies in the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Similar compounds include other hydroxylated and methoxylated naphthalene derivatives, each with varying degrees of reactivity and applications.
Propiedades
Número CAS |
22649-07-6 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
1-(1-hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-8-5-10-6-11(18-3)7-12(19-4)14(10)15(17)13(8)9(2)16/h5-7,17H,1-4H3 |
Clave InChI |
FHHUIFBQMMGHQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


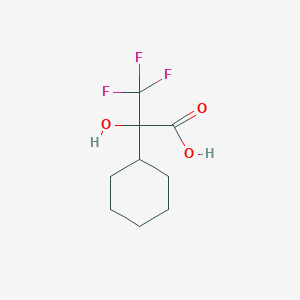

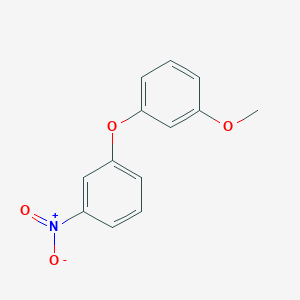
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
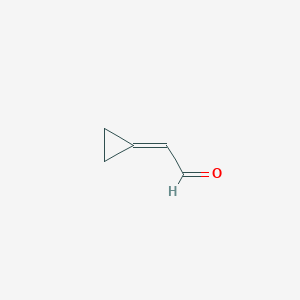
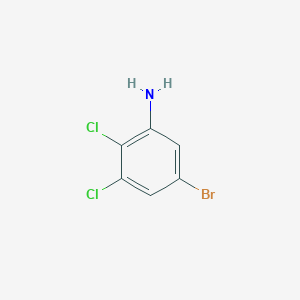
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
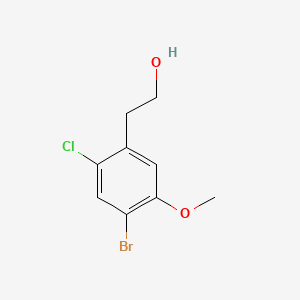
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
